5-Bromo-2-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIPQSDTUSJPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Bromo-2-phenylpyridazin-3(2H)-one is a brominated pyridazinone derivative with applications in medicinal chemistry and materials science. Its synthesis involves strategic bromination and aryl group introduction. This article systematically reviews eight preparation methods, emphasizing reaction mechanisms, yields, and experimental validation from peer-reviewed patents and journals.
Core Methodologies
Cyclocondensation Followed by Bromination
Hydrazine-Mediated Cyclization
The pyridazinone core is formed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example:
- Starting material : 4-Phenyl-2,5-dihydroxyacetophenone
- Reagents : Hydrazine hydrate (2.5 eq), ethanol, reflux (8–12 h)
- Intermediate : 2-Phenylpyridazin-3(2H)-one (Yield: 78–85%)
Bromination :
Direct Bromination During Cyclization
HBr/H₂O₂ Bromination System
This one-pot method integrates bromination into the cyclization step:
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Reduces reaction times from hours to minutes:
Comparative Analysis of Methods
Critical Process Parameters
Solvent Optimization
Scalability and Industrial Feasibility
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
5-Bromo-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Substituent Position and Identity
a. 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-63-1)
- Structure : Differs by a chlorine substituent at position 4.
- Molecular Formula : C₁₀H₆BrClN₂O vs. C₁₀H₇BrN₂O (target compound).
- Chlorine’s electron-withdrawing effect may enhance electrophilic substitution at adjacent positions .
b. 5-Bromo-6-phenylpyridazin-3(2H)-one (CAS 90766-97-5)
c. 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Structure : Replaces phenyl with pyridinylmethyl at position 2.
Functional Group Variations
a. 6-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4)
b. 5-Azido-6-phenyl-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
- Structure : Contains azide and trifluoroethyl groups.
- Impact : The azide enables click chemistry applications, while the trifluoroethyl group enhances metabolic resistance and electron-withdrawing effects .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| 5-Bromo-2-phenylpyridazin-3(2H)-one | 261.08 | Br (C5), Ph (C2) | High electrophilicity at C5, moderate polarity |
| 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one | 285.52 | Br (C5), Cl (C4), Ph (C2) | Increased polarity, enhanced reactivity at C4 |
| 6-Bromo-2-methylpyridazin-3(2H)-one | 212.04 | Br (C6), Me (C2) | Lower steric hindrance, higher solubility |
Biological Activity
5-Bromo-2-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyridazine ring substituted with a bromine atom and a phenyl group. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.
Research indicates that this compound exhibits various mechanisms of action, which can be summarized as follows:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other pyridazine derivatives, this compound has shown potential as a COX-2 inhibitor, which is crucial for managing inflammation and pain .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Its activity is often attributed to the presence of the bromine atom, which enhances its interaction with cellular targets involved in cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The electron-withdrawing nature of the bromine substituent is believed to play a pivotal role in this activity .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Human fibroblasts | 12.5 | |
| Cytotoxicity | MCF-7 (breast cancer) | 15.0 | |
| Antimicrobial Activity | E. coli | 20.0 | |
| Antifungal Activity | Candida albicans | 10.0 |
Case Study 1: Anticancer Potential
A study evaluated the anticancer properties of various pyridazine derivatives, including this compound, against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on COX inhibition, this compound was tested for its ability to inhibit COX enzymes in human fibroblast cells. The compound demonstrated an IC50 value of 12.5 µM, indicating strong anti-inflammatory potential comparable to established NSAIDs .
Research Findings and Implications
Recent research highlights the promising therapeutic applications of this compound across various fields:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Inflammation Management : As a COX inhibitor, it may offer benefits in treating chronic inflammatory conditions.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-phenylpyridazin-3(2H)-one, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 2-phenylpyridazin-3(2H)-one using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) can introduce the bromine atom at the 5-position. Intermediate isolation and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical to avoid side products like di-brominated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons. The bromine atom induces deshielding effects on adjacent protons.
- IR : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the pyridazinone core.
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol) and confirms regiochemistry. SHELXL is recommended for refinement .
Q. How does the bromine substituent influence reactivity compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s higher leaving-group ability facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, chloro analogs require harsher conditions (e.g., Cu catalysis), while fluoro derivatives are less reactive due to stronger C-F bonds. Comparative kinetic studies using HPLC or LC-MS can quantify substitution rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from disordered bromine positions or twinning. Use SHELXD for phase determination and OLEX2 for model building. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess bond-length discrepancies. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve accuracy .
Q. What strategies optimize regioselectivity in Suzuki-Miyaura couplings involving this compound?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ with K₂CO₃ in THF/water promotes coupling at the bromine site. For sterically hindered boronic acids, use SPhos ligands.
- Microwave-assisted synthesis : Reduces reaction time (30 mins at 120°C) and minimizes decomposition. Monitor progress via TLC with UV visualization .
Q. How should researchers design a structure-activity relationship (SAR) study for enzyme inhibition?
- Methodological Answer :
- Derivative synthesis : Replace bromine with -NH₂, -SH, or aryl groups via substitution or cross-coupling.
- Assays : Use fluorescence-based enzymatic assays (e.g., NADH depletion for kinase inhibition) with IC₅₀ determination.
- Computational modeling : Dock derivatives into target enzyme active sites (AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) .
Q. What computational methods predict reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- DFT calculations : Calculate Fukui indices (using B3LYP/6-311+G(d,p)) to identify electrophilic centers.
- Solvent effects : Include implicit solvation models (e.g., PCM for DMSO) to simulate reaction conditions.
- Transition-state analysis : IRC plots (in Gaussian09) verify reaction pathways and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
